molecular formula C14H27BrO B13638869 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane

Cat. No.: B13638869
M. Wt: 291.27 g/mol
InChI Key: PMOBAFQRZLDWPT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane is an organic compound characterized by the presence of a bromomethyl group, a tert-butyl group, and a propoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(tert-butyl)-1-propoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products include hydroxymethyl, cyanomethyl, and aminomethyl derivatives.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The propoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-(tert-butyl)benzene: Similar structure but lacks the propoxy group, leading to different reactivity and applications.

    1-(Bromomethyl)-4-(tert-butyl)cyclohexane: Similar but without the propoxy group, affecting its solubility and chemical properties.

    1-(Bromomethyl)-4-(tert-butyl)-1-methoxycyclohexane:

Uniqueness

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane is unique due to the combination of the bromomethyl, tert-butyl, and propoxy groups.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-4-tert-butyl-1-propoxycyclohexane

InChI

InChI=1S/C14H27BrO/c1-5-10-16-14(11-15)8-6-12(7-9-14)13(2,3)4/h12H,5-11H2,1-4H3

InChI Key

PMOBAFQRZLDWPT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCC(CC1)C(C)(C)C)CBr

Origin of Product

United States

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